molecular formula C21H24BrN3O2 B2945474 3-{[1-(4-Bromobenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline CAS No. 2320466-24-6

3-{[1-(4-Bromobenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline

Cat. No.: B2945474
CAS No.: 2320466-24-6
M. Wt: 430.346
InChI Key: DAVFAOSFJDEXDG-UHFFFAOYSA-N
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Description

3-{[1-(4-Bromobenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline is a complex organic compound that has garnered attention in various fields of scientific research This compound features a unique structure that combines a bromobenzoyl group, a piperidinylmethoxy moiety, and a tetrahydrocinnoline core

Scientific Research Applications

3-{[1-(4-Bromobenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(4-Bromobenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the following steps:

    Formation of 4-bromobenzoyl chloride: This can be achieved by reacting 4-bromobenzoic acid with thionyl chloride under reflux conditions.

    Synthesis of 1-(4-bromobenzoyl)piperidine: The 4-bromobenzoyl chloride is then reacted with piperidine in the presence of a base such as triethylamine.

    Preparation of the methoxy intermediate: The resulting 1-(4-bromobenzoyl)piperidine is treated with methanol and a suitable catalyst to form the methoxy derivative.

    Cyclization to form the tetrahydrocinnoline core: Finally, the methoxy intermediate undergoes cyclization with an appropriate reagent, such as a Lewis acid, to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(4-Bromobenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-{[1-(4-Bromobenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzoyl derivatives: Compounds with similar bromobenzoyl groups but different core structures.

    Piperidine derivatives: Compounds featuring the piperidine ring but with different substituents.

    Tetrahydrocinnoline derivatives: Compounds with the tetrahydrocinnoline core but varying substituents.

Uniqueness

3-{[1-(4-Bromobenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and potential biological activities

Properties

IUPAC Name

(4-bromophenyl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrN3O2/c22-18-7-5-16(6-8-18)21(26)25-11-9-15(10-12-25)14-27-20-13-17-3-1-2-4-19(17)23-24-20/h5-8,13,15H,1-4,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVFAOSFJDEXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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